7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
Description
The compound 7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a polyheterocyclic molecule featuring a pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8-one core. Key structural features include:
- Position 9: A phenyl group, enhancing aromatic interactions and steric bulk.
- Core structure: A fused pyrido-triazolo-pyrimidinone system, which is a privileged scaffold in medicinal chemistry due to its planar aromaticity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
11-[(2-methoxyphenyl)methyl]-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c1-29-18-10-6-5-9-16(18)13-26-12-11-17-19(21(26)28)20(15-7-3-2-4-8-15)27-22(25-17)23-14-24-27/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOVIWJHFFPWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, substituent variations, and key findings:
*Molecular weight estimated based on structural similarity to analogs.
Key Structural and Functional Insights :
Substituent Effects on Solubility: The 2-methoxybenzyl group in the target compound increases logP compared to the 2-hydroxyethyl analog (e.g., 7-(2-hydroxyethyl)-9-phenyl derivative, MW 307.31), which is more water-soluble due to its hydroxyl group .
Biological Activity Trends: Antimicrobial Activity: Thieno-triazolo-pyrimidinones (e.g., compound 9a–c in ) exhibit activity against Gram-positive bacteria, likely due to interactions with bacterial topoisomerases . Anti-inflammatory Potential: 5,7-Diaryl-substituted triazolo-pyrimidines inhibit IL-6 and NO production, suggesting utility in acute lung injury models . Anticancer Activity: [1,2,4]Triazolo[1,5-a]pyrimidines with trifluoromethyl groups (e.g., Scheme 38 in ) show antitumor activity, highlighting the importance of electron-withdrawing substituents at C5 and C7 .
Synthetic Methodologies: The target compound’s pyrido-triazolo-pyrimidinone core is synthesized via oxidative cyclization or condensation reactions, as seen in for thieno analogs . Substituent variations (e.g., methoxybenzyl vs. chlorobenzyl) are introduced using nucleophilic alkylation or Suzuki coupling .
Spectral Comparisons: IR Spectroscopy: All analogs show C=O stretching between 1665–1720 cm⁻¹, consistent with the pyrimidinone moiety . ¹H-NMR: Aromatic protons in the 7-(2-methoxybenzyl) group resonate at δ 6.8–7.5 ppm, distinct from the δ 7.2–7.8 ppm range for 2-chlorobenzyl derivatives .
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